Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)-
Description
Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- (CAS: Not explicitly provided; structure: C₁₂H₁₃N₃O) is a heterocyclic compound featuring a benzamide moiety linked to a 1,3-dimethylpyrazole ring. This compound was identified as a byproduct during the non-classical transformation of 2-((1,3-dimethyl-1H-pyrazol-5-yl)(methyl)carbamoyl)benzenediazonium hydrogen sulfate (10) under Sandmeyer-like conditions, where ascorbic acid and copper sulfate were used as reducing agents .
The compound’s structure combines the hydrogen-bonding capacity of the benzamide group with the steric and electronic effects of the dimethylpyrazole substituent.
Properties
CAS No. |
54384-73-5 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O/c1-9-8-11(15(2)14-9)13-12(16)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
InChI Key |
KKPCKDOFGRYLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C |
solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 1,3-Dimethyl-5-Amino-Pyrazole with Benzoyl Chloride
The most straightforward and commonly reported method for synthesizing Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl), involves the acylation of 1,3-dimethyl-5-amino-pyrazole with benzoyl chloride. The reaction proceeds as follows:
- Reactants: 1,3-dimethyl-5-amino-pyrazole and benzoyl chloride.
- Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
- Catalyst/Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction.
- Temperature: Room temperature or slightly elevated temperatures (e.g., 25–40 °C) are sufficient.
- Duration: The reaction mixture is stirred until complete conversion, generally a few hours.
- Work-up: The reaction mixture is quenched with water, and the product is isolated by extraction, followed by purification through recrystallization or chromatography.
This method yields Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl) with high purity and moderate to good yields (typically >60%).
| Parameter | Details |
|---|---|
| Starting Materials | 1,3-dimethyl-5-amino-pyrazole, benzoyl chloride |
| Solvent | Dichloromethane or chloroform |
| Base | Triethylamine |
| Temperature | Room temperature to 40 °C |
| Reaction Time | Several hours |
| Yield | 60–80% |
| Purification | Recrystallization or chromatography |
Alternative Synthetic Routes via Benzoyl Isothiocyanate and Subsequent Transformations
Recent studies have explored indirect synthetic routes involving benzoyl isothiocyanate reacting with malononitrile or ethyl cyanoacetate in the presence of potassium hydroxide in ethanol (KOH–EtOH). These intermediates are then alkylated with alkyl halides and treated with hydrazine to yield benzamide-based pyrazole derivatives, including N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide and related compounds. Although these methods are more complex and aimed at synthesizing derivatives, they demonstrate the versatility of benzamide-pyrazole chemistry.
- Key Steps:
- Reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH.
- Alkylation with alkyl halides (e.g., methyl iodide).
- Treatment with hydrazine hydrate under reflux with catalytic piperidine.
- Yields: Moderate to good (around 64–70% for related benzamide derivatives).
- Characterization: Products are confirmed by IR, NMR, and mass spectrometry.
This approach is valuable for synthesizing substituted benzamide-pyrazole derivatives but is less direct for the target compound.
Industrial-Scale Considerations
For industrial production, the synthesis of Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl) typically follows the direct acylation route with scale-up modifications:
- Reaction Vessels: Larger reactors with controlled stirring and temperature.
- Automation: Automated reagent addition to control reaction kinetics and safety.
- Purification: Use of recrystallization and advanced chromatographic techniques to ensure high purity.
- Environmental and Safety: Proper handling of benzoyl chloride and acid byproducts with neutralization and waste treatment systems.
These adaptations maintain the core synthetic chemistry but optimize for yield, purity, and safety on a large scale.
Reaction Mechanism Insights
The acylation reaction mechanism involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of benzoyl chloride, forming the amide bond and releasing hydrochloric acid, which is scavenged by triethylamine.
- Step 1: Nucleophilic attack of the amino nitrogen on benzoyl chloride.
- Step 2: Formation of a tetrahedral intermediate.
- Step 3: Elimination of chloride ion and formation of the amide bond.
- Step 4: Neutralization of HCl by triethylamine.
This mechanism is typical of amide bond formation in organic synthesis and is efficient under mild conditions.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Acylation with Benzoyl Chloride | 1,3-dimethyl-5-amino-pyrazole + benzoyl chloride | Triethylamine, RT to 40 °C, organic solvent | 60–80 | Simple, high purity, scalable industrially |
| Benzoyl Isothiocyanate Route | Benzoyl isothiocyanate + malononitrile + alkyl halides + hydrazine | KOH–EtOH, reflux with piperidine | 64–70 | Multi-step, useful for derivatives |
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic substitutions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- is a chemical compound with a molecular weight of approximately 215.256 g/mol. It features a benzamide moiety and a 1,3-dimethyl-1H-pyrazole substituent. The pyrazole ring is known for diverse biological activities, making the compound an interesting subject for medicinal chemistry research.
Potential Applications
- Pharmaceutical Development The compound has potential applications in pharmaceutical development due to its biological activities. It has been studied for its interaction with benzodiazepine receptors and has shown promise as a ligand in pharmacological assays. Compounds with similar structures have demonstrated anti-inflammatory and antibacterial properties, suggesting that Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- may also possess such activities.
- Anticancer Agent N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide, a synthetic organic compound with a pyrazole ring and a benzamide core, is considered a candidate for development as an anticancer agent due to its biological activity.
Interactions with Biological Targets
Interaction studies have shown that Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- can bind to various biological targets. Its interaction with enzymes and receptors can be influenced by functional groups that facilitate hydrogen bonding and coordination with metal ions. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide may modulate pathways related to cell proliferation and apoptosis, and interact with molecular targets, potentially influencing processes such as autophagy and mTORC1 signaling. It may also disrupt autophagic flux and affect mTORC1 activity under nutrient-deprived conditions, highlighting its role in metabolic stress responses within tumor cells.
Structural Similarity and Uniqueness
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Substituent Effects : The 1,3-dimethyl group on pyrazole is conserved across analogues, providing steric hindrance and electronic stabilization. Modifications to the benzamide (e.g., sulfonylation in Elexacaftor, trifluoromethyl groups in SIJ1278) enhance target specificity and pharmacokinetic properties.
- Linker Diversity : Elexacaftor’s sulfonamide linker contrasts with the direct amide bond in N-(1,3-dimethylpyrazol-5-yl)benzamide, demonstrating the role of linkers in drug design .
Contrasts :
- Reaction Specificity : The parent benzamide derivative forms under atypical Sandmeyer conditions, whereas Elexacaftor and SIJ1278 require sequential coupling and functionalization steps.
- Scalability : Acetamide derivatives (e.g., ) are synthesized in higher yields (~70%) compared to the lower-yield, complex routes for drug candidates like Elexacaftor.
Insights :
- Target Diversity : Despite structural similarities, applications range from neurological (benzodiazepine receptors) to cystic fibrosis (CFTR) and oncology (BRAF mutants).
- Unmet Data : Direct evidence of N-(1,3-dimethylpyrazol-5-yl)benzamide’s receptor binding is lacking, emphasizing the need for further pharmacological validation.
Biological Activity
Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy.
Chemical Structure and Properties
The chemical structure of Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- features a benzamide core linked to a 1,3-dimethyl-1H-pyrazole moiety. This unique configuration is thought to enhance its interaction with various biological targets, which may include pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- exhibits promising anticancer properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines at submicromolar concentrations. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.2 - 1.7 | Induction of apoptosis |
| A549 | 0.55 - 4.53 | Disruption of autophagy |
| HCT116 | 0.63 - 1.32 | Inhibition of mTORC1 |
These findings suggest that the compound may act as an effective antiproliferative agent by modulating critical cellular pathways involved in cancer progression .
The mechanisms through which Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- exerts its biological effects include:
- Modulation of Autophagy : The compound appears to disrupt autophagic flux in nutrient-deprived conditions, potentially leading to increased apoptosis in cancer cells.
- mTORC1 Signaling : It may influence mTORC1 signaling pathways, which are crucial for cell growth and metabolism under stress conditions .
Antimicrobial Activity
In addition to its anticancer properties, Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- has been evaluated for antimicrobial activity against various pathogens. A study showed that derivatives of this compound exhibited significant antibacterial and antifungal effects:
| Pathogen | Activity (Zone of Inhibition in mm) |
|---|---|
| E. coli | 30 |
| S. aureus | 28 |
| Pyricularia oryae (fungus) | 77.8% inhibition |
These results indicate a broad spectrum of activity against both bacterial and fungal strains .
Study on Cancer Cell Lines
A notable study assessed the efficacy of Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- against several human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 and A549 cells with IC50 values well below those of standard chemotherapeutics like Doxorubicin .
Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties of Benzamide derivatives. The study revealed that certain derivatives exhibited lethal activities against agricultural pests and pathogens at concentrations as low as 500 mg/L, suggesting potential applications in pest control .
Q & A
Q. What are the optimal synthetic routes for preparing N-(1,3-dimethyl-1H-pyrazol-5-yl)-benzamide and its derivatives?
Methodological Answer: The synthesis typically involves condensation reactions between substituted pyrazole amines and benzoyl chloride derivatives. For example, a multi-step procedure from 5-phenyl-1-pentanol has been reported for analogous pyrazole-carboxamide compounds, utilizing K₂CO₃ as a base in DMF to facilitate nucleophilic substitution . Key considerations include:
- Reagent selection : Use of anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating regioisomers.
- Yield optimization : Adjusting stoichiometry (e.g., 1.1 equivalents of RCH₂Cl) and reaction time (room temperature, 12–24 hrs) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Pyrazole protons (δ 6.1–6.5 ppm) and benzamide carbonyl (δ ~165–170 ppm) are diagnostic. Integration ratios verify substitution patterns (e.g., dimethyl groups at pyrazole N1/C3) .
- IR Spectroscopy : Amide C=O stretches (~1670 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm benzamide formation .
- Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric impurities (e.g., m/z calculated for C₁₃H₁₄N₃O: 228.1136) .
Q. What computational tools are suitable for predicting physicochemical properties?
Methodological Answer:
- Lipophilicity (LogP) : Use Molinspiration or ACD/Labs software, accounting for the pyrazole’s electron-withdrawing effects and benzamide’s hydrogen-bonding capacity .
- Tautomerism analysis : DFT calculations (e.g., Gaussian09) at the B3LYP/6-31G* level predict dominant tautomeric forms in solution .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXT (intrinsic phasing) solves initial structures .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., pyrazole ring planarity, torsional angles < 5°) .
- Validation : Check R-factor convergence (< 0.05) and ADDSYM in PLATON to detect missed symmetry . Example: A related pyrazole-carboxamide showed a dihedral angle of 12.3° between benzamide and pyrazole planes .
Q. How do structural modifications (e.g., substituents on benzamide) affect bioactivity in enzyme inhibition assays?
Methodological Answer:
Q. What strategies mitigate contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Control cell lines (e.g., HEK293 vs. HepG2) and glucose concentrations (e.g., 10 mM in hepatocyte assays ).
- Solvent effects : DMSO concentrations >1% may artifactually inhibit targets; use vehicle controls.
- Meta-analysis : Cross-reference data with PubChem BioAssay (AID 743255) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
